molecular formula C5H8F2O4 B13353387 Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate

Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate

Cat. No.: B13353387
M. Wt: 170.11 g/mol
InChI Key: BZGSIEHIGFBHLN-UHFFFAOYSA-N
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Description

Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate is an organic compound with the molecular formula C5H8F2O4 It is a derivative of propanoic acid and contains both fluorine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate typically involves the reaction of 3,3-difluoro-2-hydroxypropanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

3,3-difluoro-2-hydroxypropanoic acid+methanolcatalystMethyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate+water\text{3,3-difluoro-2-hydroxypropanoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 3,3-difluoro-2-hydroxypropanoic acid+methanolcatalyst​Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,3-difluoro-2-oxo-2-methoxypropanoate.

    Reduction: Formation of 3,3-difluoro-2-hydroxy-2-methoxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3-difluoro-2-hydroxypropanoate: Lacks the methoxy group, which can affect its chemical reactivity and applications.

    Methyl 3,3-difluoro-2-methoxypropanoate: Lacks the hydroxyl group, which can influence its solubility and biological activity.

    Ethyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its physical properties.

Uniqueness

Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate is unique due to the combination of fluorine, hydroxyl, and methoxy groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H8F2O4

Molecular Weight

170.11 g/mol

IUPAC Name

methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate

InChI

InChI=1S/C5H8F2O4/c1-10-4(8)5(9,11-2)3(6)7/h3,9H,1-2H3

InChI Key

BZGSIEHIGFBHLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)F)(O)OC

Origin of Product

United States

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